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Compound of Interest

Compound Name: Vilazodone D8

Cat. No.: B1191649

Get Quote

Executive Summary
Vilazodone-D8 (CAS: 1794789-93-7) is the deuterated isotopologue of Vilazodone, a serotonin

partial agonist reuptake inhibitor (SPARI) used in the treatment of Major Depressive Disorder

(MDD).[1][2][3] It serves as a critical Internal Standard (IS) in bioanalytical workflows (LC-

MS/MS) for therapeutic drug monitoring and pharmacokinetic profiling.[1]

This guide details the structural specifications and the convergent synthesis pathway of

Vilazodone-D8.[1] Unlike the non-deuterated parent, the synthesis of the D8 variant relies on

the strategic incorporation of a piperazine-d8 moiety, ensuring isotopic stability and preventing

metabolic deuterium-hydrogen exchange (D/H exchange) during analysis.

Chemical Structure & Isotopic Configuration
Structural Identity
Vilazodone-D8 is characterized by the replacement of eight protium (

H) atoms with deuterium (

H) on the piperazine ring.[1] This specific labeling site is chosen because the piperazine ring is
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centrally located and structurally rigid, minimizing the risk of metabolic scrambling compared to
the butyl linker.

Parameter Data

Chemical Name

5-(4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-

yl-2,2,3,3,5,5,6,6-d8)-1-benzofuran-2-

carboxamide

CAS Number 1794789-93-7

Molecular Formula

Molecular Weight 449.58 g/mol (approx. +8 Da shift from parent)

Parent Compound
Vilazodone (

, MW 441.[1][3][4][5]53)

Isotopic Purity
Typically

99% Deuterium enrichment

SMILES Representation
Retrosynthetic Analysis
The synthesis of Vilazodone-D8 follows a convergent strategy.[1] The molecule is disconnected

at the tertiary amine of the piperazine ring. This reveals two primary precursors:

Fragment A (Electrophile): 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[1][5][6]

Fragment B (Nucleophile - Deuterated): 5-(piperazin-1-yl-d8)benzofuran-2-carboxamide.[1]

The deuterium source is Piperazine-d8, a commercially available stable isotope reagent.[1]

Pathway Logic Diagram (Graphviz)[1]
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Target: Vilazodone-D8
(Piperazine-d8 labeled)

Retrosynthetic Disconnection
(N-Alkylation)

Fragment A (Electrophile)
3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Fragment B (Nucleophile)
5-(piperazin-1-yl-d8)benzofuran-2-carboxamide

Precursor 1
5-Cyanoindole + 4-Chlorobutyryl chloride

Precursor 2
5-Bromobenzofuran-2-carboxamide

Deuterium Source
Piperazine-d8

Click to download full resolution via product page

Caption: Retrosynthetic breakdown identifying Piperazine-d8 as the core isotopic source.

Detailed Synthesis Protocols
Phase 1: Synthesis of the Indole Linker (Fragment A)
Objective: Create the alkylating arm containing the indole core. This step does not involve

deuterium.[1][4]

Reagents: 5-Cyanoindole, 4-Chlorobutyryl chloride,

,

, TFA.[1]
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Friedel-Crafts Acylation:

Dissolve 5-cyanoindole in dichloromethane (DCM).

Add

(Lewis acid catalyst) at 0°C, followed by dropwise addition of 4-chlorobutyryl chloride.[1]

Mechanism:[7][8][9] Electrophilic aromatic substitution at the C3 position of the indole.

Product: 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile.[1][5][6][9]

Carbonyl Reduction:

Treat the acylated intermediate with Sodium Borohydride (

) in Trifluoroacetic acid (TFA) or Isopropanol.

Causality: Complete reduction of the ketone to a methylene group is required to form the

saturated butyl chain.

Final Intermediate A:3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[1][5][6]

Phase 2: Synthesis of the Deuterated Benzofuran Core
(Fragment B)
Objective: Incorporate the isotope label.[10] This is the critical deviation from the standard

synthesis.

Reagents: 5-Bromobenzofuran-2-carboxamide, Piperazine-d8,

, BINAP,

.[1]

Substrate Preparation:

Start with 5-bromobenzofuran-2-carboxamide.[1][5][6]

Buchwald-Hartwig Amination (Deuterated):
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Reaction: Cross-coupling of the aryl bromide with Piperazine-d8.[1]

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (

) and BINAP (ligand).

Base: Cesium Carbonate (

) in Toluene or Dioxane at 100°C.

Note: While standard synthesis might use nucleophilic aromatic substitution (

), the Palladium-catalyzed route is preferred here to maximize the yield of the expensive
deuterated reagent and prevent side reactions.

Stoichiometry: Use a slight excess of Piperazine-d8 (1.2 eq) to prevent bis-arylation.[1]

Purification:

Isolate the product via silica gel chromatography.

Final Intermediate B:5-(piperazin-1-yl-d8)benzofuran-2-carboxamide.[1]

Phase 3: Convergent Coupling (Final Assembly)
Objective: Link Fragment A and Fragment B to form Vilazodone-D8.

Reagents:

, Acetonitrile (

), NaI (catalytic).

N-Alkylation:

Dissolve Intermediate B (Deuterated Benzofuran, 1.0 eq) in Acetonitrile.

Add Intermediate A (Indole Linker, 1.1 eq).

Add Potassium Carbonate (
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, 3.0 eq) as the base to scavenge HCl.

Catalyst: Add catalytic Sodium Iodide (NaI, 0.1 eq).

Causality: NaI converts the alkyl chloride (Fragment A) into a more reactive alkyl iodide in

situ (Finkelstein reaction), significantly accelerating the substitution rate.

Reflux:

Heat to reflux (approx. 80-82°C) for 12-24 hours. Monitor via LC-MS for the disappearance

of the benzofuran amine.[1]

Workup & Salt Formation:

Cool, filter inorganic salts, and concentrate the solvent.

Purify via column chromatography.[1]

Optional: Treat with HCl in ethanol to generate Vilazodone-D8 Hydrochloride if a salt form

is required for solubility.[1]

Analytical Validation Standards
To ensure the integrity of the synthesized Vilazodone-D8, the following validation metrics must

be met.
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Method Expected Observation Purpose

1H-NMR

Absence of signals at

3.0-3.5 ppm region (typically

associated with piperazine

protons).[1]

Confirms >98% Deuterium

incorporation at the piperazine

ring.

HRMS (ESI+) peak at 450.28 (approx).[1]

Confirms molecular weight

shift (+8 Da vs 442.20 for

parent).

Isotopic Distribution
Minimal presence of D0, D1-

D7 isotopologues.[1]

Ensures "spectral cleanliness"

for use as an Internal

Standard.

Synthesis Workflow Visualization

Phase 2: Deuterium Incorporation

Phase 3: Convergence

5-Bromobenzofuran-
2-carboxamide

Intermediate B
(Deuterated Core)

Pd2(dba)3, BINAP
C-N Coupling

Piperazine-d8

Vilazodone-D8

K2CO3, NaI
MeCN, Reflux

Intermediate A
(Indole Linker)

Click to download full resolution via product page

Caption: Step-by-step reaction flow from deuterated starting materials to final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. Vilazodone-d8 | TargetMol [targetmol.com]

4. Vilazodone - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. data.epo.org [data.epo.org]

8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents
[patents.google.com]

9. CN105601536A - Vilazodone intermediate preparation method - Google Patents
[patents.google.com]

10. resolvemass.ca [resolvemass.ca]

11. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://www.researchgate.net/publication/338011569_An_investigation_of_the_synthesis_of_vilazodone
https://patents.google.com/patent/CN103159749A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11838746/
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://www.researchgate.net/publication/338011569_An_investigation_of_the_synthesis_of_vilazodone
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://www.caymanchem.com/product/25712/vilazodone-d8
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://www.benchchem.com/product/b1191649/docs?utm_src=pdf-body#technical-guide-vilazodone-d8-chemical-structure-and-synthesis-pathway-1
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://www.benchchem.com/product/b1191649?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Vilazodone
https://www.medchemexpress.com/Vilazodone-D8.html
https://www.targetmol.com/compound/vilazodone-d8
https://en.wikipedia.org/wiki/Vilazodone
https://www.researchgate.net/publication/338011569_An_investigation_of_the_synthesis_of_vilazodone
https://www.researchgate.net/publication/263976738_Scale-Up_Synthesis_of_Antidepressant_Drug_Vilazodone
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20231101/patents/EP4268802NWA1/document.pdf
https://patents.google.com/patent/CN103159749A/en
https://patents.google.com/patent/CN103159749A/en
https://patents.google.com/patent/CN105601536A/en
https://patents.google.com/patent/CN105601536A/en
https://resolvemass.ca/deuterated-internal-standards/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11838746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11838746/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191649?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [Technical Guide: Vilazodone-D8 Chemical Structure
and Synthesis Pathway[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191649/docs#technical-guide-vilazodone-d8-
chemical-structure-and-synthesis-pathway-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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